RORγt Inverse Agonist Potency: 3i Derivative Shows 63.8 nM IC50 vs. Parent GSK805
While N-[4-(aminomethyl)phenyl]methanesulfonamide itself is not the active pharmaceutical ingredient, it serves as a critical structural component in a series of biaryl urea RORγt inverse agonists. Specifically, derivative 3i, which incorporates the 4-(methylsulfonylamino)benzylamine moiety, demonstrated an IC50 of 63.8 nM in an RORγ FRET assay and 85 nM in a cell-based RORγ-GAL4 reporter assay . This represents a significant improvement in potency and solubility compared to the lead compound GSK805 (1), which exhibited limited absorption at high doses due to low solubility .
| Evidence Dimension | Inhibitory potency against RORγt |
|---|---|
| Target Compound Data | Compound 3i (containing target scaffold): IC50 = 63.8 nM (FRET), 85 nM (cell reporter) |
| Comparator Or Baseline | GSK805 (1): Potency data not directly provided, but noted for low solubility limiting absorption |
| Quantified Difference | Compound 3i achieves nanomolar potency while simultaneously improving aqueous solubility at pH 7.4 . |
| Conditions | RORγ FRET assay and RORγ-GAL4 promotor reporter assay; mouse Th17 cell differentiation assay (76% inhibition at 0.3 μM) |
Why This Matters
This evidence supports the selection of the target compound as a privileged scaffold for developing potent RORγt inverse agonists with improved drug-like properties.
